molecular formula C10H11ClO2 B3024138 Phenyl 4-chlorobutyrate CAS No. 54839-22-4

Phenyl 4-chlorobutyrate

Cat. No. B3024138
CAS RN: 54839-22-4
M. Wt: 198.64 g/mol
InChI Key: PGNJLBWZQUKEHW-UHFFFAOYSA-N
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Description

Phenyl 4-chlorobutyrate is a chemical compound with the linear formula C10H11ClO2 . It has a molecular weight of 198.651 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Phenyl 4-chlorobutyrate is represented by the linear formula C10H11ClO2 . It has a molecular weight of 198.651 .


Physical And Chemical Properties Analysis

Phenyl 4-chlorobutyrate has a molecular formula of C10H11ClO2 and a molecular weight of 198.651 .

Scientific Research Applications

Oxidizing Agent in Organic Synthesis

Phenyl 4-chlorobutyrate, or related compounds, demonstrate utility as effective oxidizing agents in organic synthesis. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used for the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, yielding moderate to good results at room temperature (Zolfigol et al., 2006).

Fluorescence and Optical Properties

Compounds structurally similar to Phenyl 4-chlorobutyrate show interesting fluorescence and non-linear optical properties. A study on a series of 3-(4-n-decyloxyphenyl)-1-(p-X-phenyl)-2-pyrazolines revealed that by altering the substituent in the 1-phenyl ring, it's possible to tune the physical properties of these compounds. This includes fluorescence in non-substituted or substituted compounds with specific groups, indicating potential applications in material sciences and photonics (Barberá et al., 1998).

Antimicrobial Properties

Several studies have explored the antimicrobial properties of compounds containing structures akin to Phenyl 4-chlorobutyrate. For instance, certain pyrazole derivatives containing a 4-chlorophenyl group have demonstrated significant antibacterial and antifungal effects. This indicates potential applications in the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).

Enzymatic Synthesis

Phenyl 4-chlorobutyrate and related compounds have been subjects of enzymatic synthesis studies. For example, the enantioselective reduction of ethyl 4-phenyl- 4-oxobutyrate to ethyl 4-phenyl-4-hydroxybutyrate using microbial cells has been demonstrated, showcasing applications in pharmaceutical intermediates and chiral building blocks (Xia et al., 2013).

Molecular Docking Studies

Phenyl 4-chlorobutyrate analogs have been used in molecular docking studies to understand their interactions with biological targets. This includes research on the antimicrobial activity and interaction of these compounds with different proteins, indicating their potential use in drug discovery and design (Viji et al., 2020).

Safety And Hazards

Users of Phenyl 4-chlorobutyrate are advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

phenyl 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-8-4-7-10(12)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNJLBWZQUKEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203330
Record name Phenyl 4-chlorobutyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-chlorobutyrate

CAS RN

54839-22-4
Record name Phenyl 4-chlorobutanoate
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Record name Phenyl 4-chlorobutyrate
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Record name NSC163393
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Record name Phenyl 4-chlorobutyrate
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Record name Phenyl 4-chlorobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RM Nardone, J Spiegel, JM Mullins, A Fedalei… - 1985 - apps.dtic.mil
… Dose response curves of five OPs on total esterase activity with phenyl 4-chlorobutyrate … Esterase activity fractions with phenyl 4-chlorobutyrate substrate using homogenates of 74-…
Number of citations: 2 apps.dtic.mil
RM Nardone, J Spiegel, A Fedalei, D Krause… - NTIS, SPRINGFIELD …, 1982 - apps.dtic.mil
… Phenyl 4-chlorobutyrate from Aldrich Chemical Co., was chosen due to its structural similarity … In an experiment identical to that carried out with phenyl valerate, phenyl 4-chlorobutyrate …
Number of citations: 3 apps.dtic.mil
DM Fieldgate, CS James, RJW Byrde… - Pesticide …, 1971 - Wiley Online Library
… 3-Chloropropyl4-hydroxyphenyl ketone was prepared from phenyl 4-chlorobutyrate by the method of Van de Westeringh et al.,l9 an improved yield (5OXm.p. 113-1 14") being obtained …
Number of citations: 8 onlinelibrary.wiley.com
JM Ghuysen - Industrie Chimique Belge, 1960 - orbi.uliege.be
… To this solution is added slowly under stirring 99 g (0.5 mole) of phenyl-4-chlorobutyrate. After the addition is complete stirring is continued for 18 hours at room temperature. Then the …
Number of citations: 0 orbi.uliege.be

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